molecular formula C34H44N6O5 B607722 N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide CAS No. 150351-87-4

N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide

Cat. No. B607722
M. Wt: 616.76
InChI Key: IBEKIBIBZTXBOZ-GJDOKZOISA-N
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Description

GR 100679 is a NK2 receptor antagonist.

Scientific Research Applications

Stereochemical Analysis of Dipeptide Synthesis

Research by Kricheldorf et al. (2009) explored the stereochemical aspects of dipeptide synthesis, utilizing various amino acids and condensing reagents, including N-cyclohexyl-N'-(2-morpholino ethyl) carbodiimide-N''-methotosylate. This study highlighted the formation of isotactic sequences in dipeptide syntheses, which is crucial for understanding molecular interactions in compounds like N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide (Kricheldorf, H., Au, M., & Mang, T., 2009).

Ferrocenyl Benzoyl Amino Acid Esters

Savage et al. (2005) conducted a study on the synthesis and structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters. This research is pertinent to understanding the structural properties of similar compounds, including N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide. The study used amino acids such as glycine, l-alanine, and l-phenylalanine in its synthesis (Savage, D., Malone, G., Gallagher, J., Ida, Y., & Kenny, P. T., 2005).

Sustainable Production of N-alkylated Amino Acids

Kerbs et al. (2021) described the production of N-alkylated amino acids like N-methylphenylalanine through metabolic engineering, which is relevant for understanding the synthesis pathways of complex amino acids in compounds like N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide (Kerbs, A., Mindt, M., Schwardmann, L., & Wendisch, V., 2021).

N-Methylene Protons in Pseudopeptides

The research by Henry et al. (2015) on magnetic non-equivalence of N-methylene protons in linear acyclic peptides provides insights into the structural properties of pseudopeptides, which can be applied to understand the behavior of N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide (Henry, B., Gizzi, P., & Delpuech, J., 2015).

properties

CAS RN

150351-87-4

Product Name

N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide

Molecular Formula

C34H44N6O5

Molecular Weight

616.76

IUPAC Name

N-((3S,7R,10S)-7-((1H-indol-3-yl)methyl)-3-benzyl-2,10-dimethyl-4,6,9,12-tetraoxo-2,5,8,11-tetraazatridecan-13-yl)cyclohexanecarboxamide

InChI

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-34(45)29(40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44,45)/t22-,28+,29-/m0/s1

InChI Key

IBEKIBIBZTXBOZ-GJDOKZOISA-N

SMILES

O=C(NC([C@@H](CC1=CNC2=C1C=CC=C2)NC([C@H](C)NC(CNC(C3CCCCC3)=O)=O)=O)=O)[C@H](CC4=CC=CC=C4)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GR 100679;  GR-100679;  GR100679; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide
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N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide
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N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide
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N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide
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N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide
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N-(Cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide

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